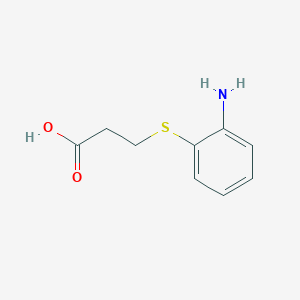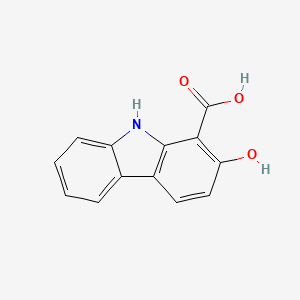
Trioctadecyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trioctadecyl phosphate is a chemical compound with the molecular formula C54H111O4P. It is also known as phosphoric acid, trioctadecyl ester. This compound is characterized by its long-chain alkyl groups, which contribute to its unique properties and applications. This compound is a colorless or slightly yellow solid with good thermal stability and lubricating properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trioctadecyl phosphate is typically synthesized through an esterification reaction between octadecanol (stearyl alcohol) and phosphoric acid. The reaction involves heating the reactants under reflux conditions, often in the presence of a catalyst such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
3C18H37OH+H3PO4→(C18H37O)3PO+3H2O
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Trioctadecyl phosphate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water, especially under acidic or basic conditions, to yield octadecanol and phosphoric acid.
Oxidation: The long alkyl chains can undergo oxidation reactions, although the phosphate ester group is generally resistant to oxidation.
Substitution: The ester group can participate in substitution reactions with nucleophiles, leading to the formation of different phosphate esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as alcohols or amines under mild conditions.
Major Products
Hydrolysis: Octadecanol and phosphoric acid.
Oxidation: Oxidized derivatives of the alkyl chains.
Substitution: Various phosphate esters depending on the nucleophile used.
Scientific Research Applications
Trioctadecyl phosphate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: Employed in the study of lipid membranes and as a component in liposome formulations.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized as a lubricant additive, plasticizer, and flame retardant in various industrial applications
Mechanism of Action
The mechanism of action of trioctadecyl phosphate is primarily related to its ability to interact with lipid membranes and other hydrophobic environments. The long alkyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and stability. In drug delivery systems, this compound can form stable complexes with drugs, enhancing their solubility and bioavailability. The phosphate ester group can also participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Trioctadecyl phosphate can be compared with other long-chain phosphate esters, such as:
Tris(tridecyl) phosphate: Similar in structure but with shorter alkyl chains, leading to different physical properties and applications.
Triphenyl phosphate: Contains aromatic groups instead of long alkyl chains, resulting in different chemical reactivity and uses.
Tris(2-ethylhexyl) phosphate: Has branched alkyl chains, affecting its solubility and interaction with other molecules.
The uniqueness of this compound lies in its combination of long alkyl chains and phosphate ester group, providing a balance of hydrophobic and hydrophilic properties that make it suitable for a wide range of applications .
Properties
CAS No. |
4889-45-6 |
|---|---|
Molecular Formula |
C54H111O4P |
Molecular Weight |
855.4 g/mol |
IUPAC Name |
trioctadecyl phosphate |
InChI |
InChI=1S/C54H111O4P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-56-59(55,57-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)58-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-54H2,1-3H3 |
InChI Key |
FDGZUBKNYGBWHI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC |
Key on ui other cas no. |
4889-45-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![P-Isopropylcalix[4]arene](/img/structure/B1605332.png)



![S-[2-(acetylamino)ethyl] 3-oxobutanethioate](/img/structure/B1605338.png)


